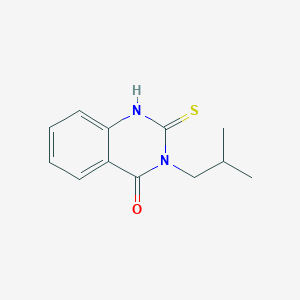

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGUKOKQKYFARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350011 | |

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117038-39-8 | |

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one. The document consolidates available data on its characteristics and provides a framework for its experimental handling and investigation.

Core Chemical Properties

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2][3][4][5] The structure is characterized by a quinazolinone core with an isobutyl group at the N3 position and a mercapto group at the C2 position.

Table 1: Summary of Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂OS | PubChem[6] |

| Molecular Weight | 234.32 g/mol | PubChem[6] |

| IUPAC Name | 3-isobutyl-2-sulfanylidene-1,2-dihydroquinazolin-4-one | PubChem[6] |

| CAS Number | 13906-06-4 | - |

| Physical State | Solid (predicted) | - |

| Melting Point | >300 °C (for parent 2-mercapto-4(3H)-quinazolinone) | Sigma-Aldrich |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a well-established route for quinazolinone synthesis. The most common approach involves the cyclocondensation of an anthranilic acid derivative with an appropriate isothiocyanate.

General Synthesis Protocol

A plausible and widely used method involves the reaction of anthranilic acid with isobutyl isothiocyanate. This reaction typically proceeds in a suitable solvent and may be heated to facilitate cyclization.

Materials:

-

Anthranilic acid

-

Isobutyl isothiocyanate

-

Ethanol or similar high-boiling solvent

-

Triethylamine (as a base, optional)

Procedure:

-

Dissolve anthranilic acid (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add isobutyl isothiocyanate (1.1 equivalents) to the solution. If desired, a catalytic amount of triethylamine can be added.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified this compound.

Biological Activity and Potential Applications

Quinazolin-4(3H)-one derivatives are recognized for their significant and diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][5] Analogues structurally similar to this compound have shown potent activity as kinase inhibitors.

Kinase Inhibition

A series of quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against multiple tyrosine protein kinases, which are critical in cancer cell signaling.[1] Compounds with similar structures have demonstrated potent inhibition of key kinases involved in tumor growth and proliferation.

Table 2: Inhibitory Activity of Structurally Related Quinazolin-4(3H)-ones

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analogue 2i | CDK2 | 0.173 ± 0.012 | [1] |

| Analogue 3i | CDK2 | 0.177 ± 0.032 | [1] |

| Analogue 2i | HER2 | 0.128 ± 0.024 | [1] |

| Analogue 3g | HER2 | 0.112 ± 0.016 | [1] |

| Analogue 2i | EGFR | 0.097 ± 0.019 | [1] |

| Analogue 3h | EGFR | 0.128 ± 0.016 | [1] |

(Note: The specific IC₅₀ for this compound is not explicitly available in the cited literature but is inferred from closely related analogues.)

These data suggest that this compound is a promising candidate for investigation as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these pathways can disrupt the cell cycle and signal transduction pathways that are often dysregulated in cancer.

Mechanism of Action: EGFR/HER2 Inhibition

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration. Quinazolinone-based molecules can act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events necessary for signal propagation.[1]

Protocol for In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method to assess the inhibitory activity of the title compound against a target kinase like EGFR.

Materials:

-

Recombinant human EGFR kinase

-

Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

-

ADP-Glo™ Kinase Assay kit or similar detection system

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the substrate, and the diluted test compound.

-

Add the recombinant EGFR enzyme to each well (except for negative controls) and briefly incubate.

-

Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagent from the assay kit (e.g., ADP-Glo™ Reagent), which terminates the kinase reaction and depletes the remaining ATP.

-

Add the second detection reagent (Kinase Detection Reagent) to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

-

The light output is proportional to the ADP generated and reflects the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC₅₀ value by plotting the data.

References

- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H14N2OS | CID 670685 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This document outlines the synthetic route, spectroscopic characterization, and potential biological relevance of this specific derivative.

Chemical Structure and Properties

This compound possesses a core quinazolinone structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. In this derivative, the nitrogen at position 3 is substituted with an isobutyl group, and the carbon at position 2 bears a mercapto group. The presence of the thione group (C=S) and the amide group within the heterocyclic ring are key features that influence its chemical properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂OS | PubChem[1] |

| Molecular Weight | 234.32 g/mol | PubChem[1] |

| IUPAC Name | 3-isobutyl-2-sulfanylidene-1H-quinazolin-4-one | PubChem[1] |

| CAS Number | 874971-55-4 | PubChem[1] |

Synthesis

The synthesis of this compound can be achieved through a well-established route for 2-mercapto-3-substituted-quinazolin-4-ones. A common and efficient method involves a two-step, one-pot reaction starting from isatoic anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isatoic anhydride

-

Isobutylamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

A solution of isatoic anhydride (1 mmol) and isobutylamine (1 mmol) in 10 ml of ethanol is stirred at reflux for 3 hours. This initial step leads to the formation of the intermediate, N-isobutyl-2-aminobenzamide.

-

To the reaction mixture, a solution of potassium hydroxide (1 mmol) in a minimal amount of water is added, followed by the dropwise addition of carbon disulfide (2 mmol).

-

The reaction mixture is then stirred at reflux for an additional 3 hours.

-

After cooling to room temperature, the reaction mixture is poured into 20 ml of cold water.

-

The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield this compound.

This protocol is a general procedure adapted from the synthesis of similar 2-mercapto-3-substituted-quinazolin-4-ones.

Structure Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the aromatic protons of the quinazolinone ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, including the characteristic shifts for the carbonyl and thione carbons.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 8.2 | m | 4H | Ar-H |

| N-CH₂ | ~4.0 | d | 2H | N-CH₂-CH(CH₃)₂ |

| CH | ~2.2 | m | 1H | N-CH₂-CH(CH₃)₂ |

| CH₃ | ~0.9 | d | 6H | N-CH₂-CH(CH₃)₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C=S | ~175 | C2 | ||

| C=O | ~160 | C4 | ||

| Aromatic Carbons | 115 - 147 | Ar-C | ||

| N-CH₂ | ~50 | N-CH₂-CH(CH₃)₂ | ||

| CH | ~28 | N-CH₂-CH(CH₃)₂ | ||

| CH₃ | ~20 | N-CH₂-CH(CH₃)₂ |

Note: The predicted chemical shifts are based on data from similar quinazolinone structures and may vary slightly in an experimental setting.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H stretch (thiolactam tautomer) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2870 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (amide) |

| ~1610, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C=S stretch (thione) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 235.0905 |

| [M+Na]⁺ | 257.0724 |

Potential Biological Activity and Signaling Pathways

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3][4] Many quinazolinone-based compounds exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known kinase inhibitors suggests that it may also target such pathways. For instance, many quinazolinone derivatives are known to be inhibitors of tyrosine kinases, which are crucial for cell growth and proliferation.[1][5]

Conclusion

The structural elucidation of this compound can be systematically achieved through established synthetic methods and a combination of modern spectroscopic techniques. While specific experimental data for this molecule is sparse in the literature, its structural features can be reliably predicted based on a wealth of data for analogous compounds. The quinazolinone core suggests that this molecule may possess interesting biological activities, warranting further investigation for its potential as a therapeutic agent. This guide provides a foundational framework for researchers and scientists working on the synthesis, characterization, and evaluation of novel quinazolinone derivatives.

References

- 1. This compound | C12H14N2OS | CID 670685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal bioactivities of 3-alkylquinazolin- 4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

The Ascendancy of Quinazolinones: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically successful drugs. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of quinazolinone derivatives, with a focus on their therapeutic applications.

Discovery and Significance

The journey of quinazolinones in medicine began with the isolation of the alkaloid vasicine from the plant Adhatoda vasica, which exhibited bronchodilatory and uterotonic activities. However, it was the synthetic derivative, methaqualone, with its potent hypnotic and sedative properties, that brought the quinazolinone core to the forefront of pharmaceutical research.[1] Since then, extensive research has unveiled a wide spectrum of biological activities associated with this versatile scaffold, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3][4] The adaptability of the quinazolinone ring system for chemical modification has allowed for the fine-tuning of its pharmacological properties, making it a "privileged structure" in drug discovery. Several FDA-approved drugs, such as the anticancer agents gefitinib and erlotinib, are based on the quinazolinone framework, underscoring its therapeutic significance.[5]

Synthetic Strategies

The synthesis of the quinazolinone core and its derivatives can be achieved through various classical and modern organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic ring.

Niementowski Synthesis

A widely employed method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction. This involves the condensation of anthranilic acid with an appropriate amide. The reaction is typically carried out at elevated temperatures.

Experimental Protocol: General Niementowski Synthesis of 4(3H)-Quinazolinones

A mixture of anthranilic acid (1.0 eq.) and the corresponding amide (1.2 eq.) is heated at 130-150 °C for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is triturated with a saturated sodium bicarbonate solution to remove any unreacted anthranilic acid. The crude product is then collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 4(3H)-quinazolinone.

From N-Acylanthranilic Acids

Another common approach involves the cyclization of N-acylanthranilic acids. These intermediates can be readily prepared by the acylation of anthranilic acid. Subsequent reaction with ammonia or a primary amine leads to the formation of the quinazolinone ring.

Experimental Protocol: Synthesis of 2-Substituted-4(3H)-Quinazolinones from N-Acylanthranilic Acid

To a solution of N-acylanthranilic acid (1.0 eq.) in a suitable solvent such as acetic anhydride, is added a primary amine (1.1 eq.). The mixture is refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and purified by recrystallization.

Microwave-Assisted Synthesis

Modern synthetic techniques, such as microwave irradiation, have been successfully applied to the synthesis of quinazolinone derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

A mixture of isatoic anhydride (1.0 eq.), a primary amine (1.2 eq.), and an aldehyde (1.0 eq.) in a solvent such as acetonitrile:water (1:1) is subjected to microwave irradiation at a specified temperature and power for a short duration (e.g., 5-20 minutes). After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.[6]

Key Derivatives and Biological Activities

The versatility of the quinazolinone scaffold has led to the discovery of numerous derivatives with a wide array of biological activities.

Anticancer Activity

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds targeting key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of Selected Quinazolinone Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | A549 (Lung) | 0.015 | [7] |

| Erlotinib | EGFR | PC-9 (Lung) | 0.002 | [7] |

| Lapatinib | EGFR/HER2 | BT474 (Breast) | 0.01 | [8] |

| Vandetanib | VEGFR/EGFR | Calu-6 (Lung) | 0.04 | [8] |

| Compound 7n | - | A549 (Lung) | 7.36 | [2] |

| Compound 7n | - | PC-3 (Prostate) | 7.73 | [2] |

| Compound Q19 | Tubulin | HT-29 (Colon) | 0.051 | [9] |

| Compound 11 | Tubulin | Various | 1.2 | [10] |

Antimicrobial Activity

The quinazolinone nucleus is also a prominent feature in many compounds exhibiting potent antimicrobial activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Deoxyvasicinone | P. aeruginosa | 32 | [5] |

| Compound 4 | C. albicans | 32 | [5] |

| Compound 9 | A. niger | 64 | [5] |

| Pyrrolidine derivative 16 | S. aureus | 0.5 | [11] |

| Morpholine analogue 29 | B. subtilis | 0.5 | [11] |

Anti-inflammatory Activity

Several quinazolinone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound 12 (ortho-chloro derivative) | α-glucosidase | 57.81 | [7] |

| Pyrazolo[1,5-a]quinazoline 13i | NF-κB | < 50 | [11][12] |

| Pyrazolo[1,5-a]quinazoline 16 | NF-κB | < 50 | [11][12] |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of quinazolinone derivatives stem from their ability to interact with a variety of molecular targets and modulate key cellular signaling pathways.

Inhibition of Tyrosine Kinases

A primary mechanism of anticancer activity for many quinazolinone derivatives is the inhibition of protein tyrosine kinases (TKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play crucial roles in cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Disruption of Tubulin Polymerization

Certain quinazolinone derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis.[4][10]

Caption: Mechanism of tubulin polymerization inhibition by quinazolinone derivatives.

Modulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some quinazolinone derivatives have been shown to inhibit key components of this pathway, leading to a reduction in tumor cell viability.[8][13][14]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable chemical diversity make it an attractive starting point for drug design campaigns. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel mechanisms of action and the application of quinazolinone-based compounds to a broader range of diseases represent exciting avenues for future investigation. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will undoubtedly accelerate the discovery and optimization of the next generation of quinazolinone-based drugs.[2][3][15][16][17]

References

- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity : Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [flore.unifi.it]

- 12. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative structure-activity relationship of the thymidylate synthase inhibitors of Mus musculus in the series of quinazolin-4-one and quinazolin-4-imine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity | Semantic Scholar [semanticscholar.org]

The Pharmacological Profile of 2-Mercapto-quinazolin-4-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its various derivatives, 2-mercapto-quinazolin-4-ones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profile of 2-mercapto-quinazolin-4-ones, encompassing their synthesis, diverse biological activities, mechanisms of action, and detailed experimental protocols for their evaluation.

Synthesis of 2-Mercapto-quinazolin-4-one Derivatives

The synthesis of the 2-mercapto-quinazolin-4-one core is typically achieved through the condensation of anthranilic acid with isothiocyanates. Green chemistry approaches, such as the use of deep eutectic solvents (DESs) or microwave-assisted synthesis, have been developed to improve reaction efficiency and reduce environmental impact.[1] Further derivatization at the thiol group (S-alkylation) allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds with distinct pharmacological properties.

General Synthetic Protocol:

A common synthetic route involves the reaction of anthranilic acid with an appropriate isothiocyanate in a suitable solvent, such as ethanol or a deep eutectic solvent like choline chloride:urea, often with heating.[1] The resulting 2-mercapto-quinazolin-4-one can then be further modified. For S-alkylation, the synthesized quinazolinone is treated with an alkyl or aryl halide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

Pharmacological Activities and Quantitative Data

2-Mercapto-quinazolin-4-one derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The following sections summarize the key findings and present quantitative data for each activity.

Anticancer Activity

Derivatives of 2-mercapto-quinazolin-4-one have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of 2-Mercapto-quinazolin-4-one Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 2-((2-Oxo-2-phenylethyl)thio)quinazolinone | hCA IX (Carbonic Anhydrase) | Enzyme Inhibition | 0.0407 | [2] |

| 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)quinazolinone | hCA IX (Carbonic Anhydrase) | Enzyme Inhibition | 0.008 | [2] |

| 2-((2-Oxo-2-phenylethyl)thio)quinazolinone | hCA XII (Carbonic Anhydrase) | Enzyme Inhibition | 0.013 | [2] |

| 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)quinazolinone | hCA XII (Carbonic Anhydrase) | Enzyme Inhibition | 0.0108 | [2] |

| Various 2-substituted-mercapto-quinazolin-4-ones | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | 4-8 times more active than methotrexate | [3] |

| Schiff base derivatives | HeLa, MCF-7 | Cytotoxicity | - | [4] |

Antimicrobial Activity

The antimicrobial properties of these compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Antimicrobial Activity of 2-Mercapto-quinazolin-4-one Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Thioester derivatives | Staphylococcus aureus | Broth Microdilution | - | [5] |

| Thioester derivatives | Pseudomonas aeruginosa | Broth Microdilution | - | [5] |

| Thioester derivatives | Bacillus subtilis | Broth Microdilution | - | [5] |

| 2-{[3-Oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-ones | Pseudomonas aeruginosa | Agar Well Diffusion | - | [6] |

| 2-{[3-Oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-ones | Escherichia coli | Agar Well Diffusion | - | [6] |

| 2-{[3-Oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-ones | Bacillus subtilis | Agar Well Diffusion | - | [6] |

| 2-{[3-Oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-ones | Staphylococcus aureus | Agar Well Diffusion | - | [6] |

| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Gram-positive & Gram-negative bacteria | Agar Well Diffusion | Potent activity | [7] |

Anti-inflammatory Activity

Several 2-mercapto-quinazolin-4-one derivatives have exhibited potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of 2-Mercapto-quinazolin-4-one Derivatives

| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Substituted 2-mercapto-4(3H)-quinazolinone (Cmpd 15) | COX-2 | In vitro | 0.70 | >142.9 | |

| Substituted 2-mercapto-4(3H)-quinazolinone (Cmpd 11) | COX-2 | In vitro | - | >50 | |

| Substituted 2-mercapto-4(3H)-quinazolinone (Cmpd 17) | COX-2 | In vitro | - | >50 | |

| Celecoxib (Reference) | COX-2 | In vitro | 0.30 | >333 |

Antiviral Activity

The antiviral potential of quinazolinone derivatives has been explored against a variety of viruses, including Zika, Dengue, and Influenza viruses.

Table 4: Antiviral Activity of 2-Mercapto-quinazolin-4-one Derivatives

| Compound/Derivative | Virus | Assay | EC50 / IC50 | Reference |

| 2,3,6-trisubstituted quinazolinone (Cmpd 27) | Zika Virus (ZIKV) | Viral Replication | 100 nM (EC50) | [8] |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus | Antiviral Assay | 23.8 µg/mL (IC50) | [9] |

| Quinazolinone Schiff base derivatives | Tobacco Mosaic Virus (TMV) | Antiviral Bioassay | Good activity | [10] |

Mechanisms of Action and Signaling Pathways

The diverse pharmacological activities of 2-mercapto-quinazolin-4-ones stem from their ability to interact with various biological targets.

Anticancer Mechanisms

The anticancer effects are mediated through multiple pathways:

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes vital for cancer cell growth and survival.

-

Carbonic Anhydrase (CA) Inhibition: Specifically, isoforms CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, are targeted.[2]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is crucial for nucleotide synthesis, and its inhibition disrupts DNA replication and cell division.[3]

-

-

Receptor Tyrosine Kinase (RTK) Inhibition:

-

EGFR and VEGFR-2 Inhibition: These receptors are key players in cell proliferation, angiogenesis, and metastasis. Their inhibition by quinazolinone derivatives can halt tumor growth and spread.

-

Caption: Anticancer mechanisms of 2-mercapto-quinazolin-4-ones.

Antimicrobial Mechanisms

The antibacterial action of these compounds is often attributed to the inhibition of essential bacterial enzymes. One key target is DNA gyrase , an enzyme responsible for supercoiling bacterial DNA, a process vital for DNA replication and repair. Its inhibition leads to bacterial cell death.

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Anti-inflammatory Mechanisms

The anti-inflammatory effects are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Detailed Experimental Protocols

This section provides standardized protocols for the key assays used to evaluate the pharmacological profile of 2-mercapto-quinazolin-4-one derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for the broth microdilution MIC assay.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) in a suitable buffer.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Prostaglandin Measurement: After a specific incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

2-Mercapto-quinazolin-4-ones represent a versatile and highly promising scaffold in drug discovery. Their synthetic accessibility and the wide range of achievable structural modifications have enabled the development of potent and selective inhibitors for various therapeutic targets. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development of this important class of compounds, ultimately leading to the discovery of novel and effective therapeutic agents for a multitude of diseases. Researchers are encouraged to utilize this information to design and synthesize new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Quinazolinones: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as potent therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinazolinones, focusing on their anticancer, antimicrobial, and anticonvulsant properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity of Quinazolinones

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their mechanisms of action are diverse, primarily targeting key proteins involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.[1][2]

Structure-Activity Relationship of Anticancer Quinazolinones

The anticancer activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship studies have revealed several key features that govern their potency and selectivity.

-

Substitution at Position 2: The substituent at the 2-position plays a crucial role in modulating anticancer activity. Aromatic or heteroaromatic rings at this position are often associated with potent activity. For instance, the presence of a substituted phenyl ring can lead to significant cytotoxicity against various cancer cell lines.

-

Substitution at Position 3: The N-3 position is another critical point for modification. The introduction of various substituted aryl or alkyl groups can influence the compound's interaction with its biological target.

-

Substitutions on the Benzenoid Ring (Positions 5-8): Modifications on the fused benzene ring, particularly at positions 6 and 7, are vital for activity, especially for EGFR inhibitors. The presence of small, lipophilic groups or methoxy groups at these positions can enhance the binding affinity to the ATP-binding pocket of EGFR.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative quinazolinone derivatives against various cancer cell lines.

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 1a | -H | -phenyl | -H | A549 (Lung) | 5.40 | [4] |

| 1b | -H | -phenyl | -H | NCI-H1975 (Lung) | 0.548 | [4] |

| 2a | -Cl (at C6) | -methyl | -heteroaryl | L1210 (Leukemia) | 5.8 | [5] |

| 2b | -Cl (at C6) | -methyl | -heteroaryl | K562 (Leukemia) | >50 | [5] |

| 3a | -H | -thio-N-(3,4,5-trimethoxyphenyl)acetamide | -benzyl | MDA-MB-231 (Breast) | <10 nM | [6] |

| 3b | -H | -thio-N-(3,4,5-trimethoxyphenyl)acetamide | -benzyl | HepG-2 (Liver) | <10 nM | [6] |

| 4a | -H | -(4-fluorostyryl) | -H | MCF-7 (Breast) | 62 | [7] |

| 5a | -H | -thiophenyl | -H | A431 (Skin) | 3.4 | [3] |

Signaling Pathways Targeted by Anticancer Quinazolinones

Many potent anticancer quinazolinones function as EGFR tyrosine kinase inhibitors. They compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[8][9]

The PI3K/AKT pathway is another critical signaling cascade often dysregulated in cancer.[2][10] Some quinazolinone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and suppression of tumor growth.

Antimicrobial Activity of Quinazolinones

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[1]

Structure-Activity Relationship of Antimicrobial Quinazolinones

The antimicrobial potency of quinazolinones is significantly influenced by the substituents on the heterocyclic ring.

-

Positions 2 and 3: Substitutions at these positions are critical. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for antimicrobial activity.[1]

-

Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial efficacy.[1]

-

Position 4: Substitution at the 4th position, mainly with an amine or substituted amine, can also improve antimicrobial properties.[1]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.

| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |

| 6a | -H | -hydrazinyl | -H | S. aureus | 4 | [11] |

| 6b | -H | -hydrazinyl | -H | E. coli | 4 | [11] |

| 6c | -H | -hydrazinyl | -H | C. albicans | 2 | [11] |

| 7a | -H | -(1-(thiophen-2-yl)ethylidene)hydrazinyl | -H | S. aureus | 8 | [11] |

| 7b | -H | -(1-(thiophen-2-yl)ethylidene)hydrazinyl | -H | E. coli | 8 | [11] |

| 8a | -nitro (at C4) | -pyrrolidine | -H | S. aureus | 0.5 | [12] |

| 8b | -nitro (at C4) | -pyrrolidine | -H | B. subtilis | 0.5 | [12] |

| 9a | -H | -various | -H | E. coli | 1.875 | [13] |

| 9b | -H | -various | -H | P. mirabilis | 3.75 | [13] |

Anticonvulsant Activity of Quinazolinones

Quinazolinone derivatives have been investigated for their potential as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy.

Structure-Activity Relationship of Anticonvulsant Quinazolinones

The anticonvulsant properties of quinazolinones are closely linked to their structural features.

-

Substitution at Position 2 and 3: Modifications at the 2 and 3-positions of the quinazolinone ring are crucial for anticonvulsant activity. The presence of substituted aryl groups at these positions has been shown to be beneficial.

-

Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Quantitative Data on Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) of representative quinazolinone derivatives in the maximal electroshock (MES) seizure test, a common preclinical model for generalized tonic-clonic seizures.

| Compound ID | R1 | R2 | Animal Model | ED50 (mg/kg) | Reference |

| 10a | -o-tolyl | -methyl | Mouse | 6.1 | [6] |

| 10b | -o-chlorophenyl | -methyl | Mouse | 8.1 | [6] |

| 11a | -various | -various | Mouse | 28.90 | [14] |

| 11b | -various | -various | Mouse | 47.38 | [14] |

Experimental Protocols

Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A general and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a one-pot, three-component reaction.[15]

Procedure:

-

A mixture of isatoic anhydride (1 mmol), an appropriate amine (1 mmol), and an orthoester (1.2 mmol) is heated at 120°C for 5 hours or irradiated in a microwave at 140°C for 20-30 minutes.[15]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Quinazolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinazolinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinazolinone derivatives (dissolved in DMSO)

-

Positive control antibiotic/antifungal

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Prepare serial twofold dilutions of the quinazolinone derivatives in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum) well.

-

Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[20][21][22][23][24]

Materials:

-

Rodents (mice or rats)

-

Electroshock apparatus with corneal or ear-clip electrodes

-

Quinazolinone derivatives (formulated for administration, e.g., in a vehicle like 0.5% methylcellulose)

-

Positive control anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Administer the quinazolinone derivative or vehicle to groups of animals at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

At the time of peak drug effect (predetermined by pharmacokinetic studies), subject each animal to a supramaximal electrical stimulus through the electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The endpoint is the abolition of the tonic hindlimb extension.

-

Calculate the percentage of animals protected at each dose and determine the ED50 value (the dose that protects 50% of the animals from the tonic hindlimb extension).

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide provide a framework for the rational design of new derivatives with enhanced potency and selectivity against cancer, microbial infections, and seizures. The detailed experimental protocols offer practical guidance for researchers to evaluate the biological activities of their synthesized compounds. Future research efforts should focus on exploring novel substitutions, understanding the molecular mechanisms of action in greater detail, and optimizing the pharmacokinetic properties of lead compounds to translate the promising in vitro and in vivo activities into clinically effective drugs.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 6. Synthesis of new series of quinazolinone derivatives endowed with anticancer potential [journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchhub.com [researchhub.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 21. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 22. scispace.com [scispace.com]

- 23. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one: An Application Note for Researchers

Abstract

This document provides a detailed protocol for the synthesis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of isobutyl isothiocyanate from isobutylamine and carbon disulfide, followed by a cyclocondensation reaction with anthranilic acid. This application note includes a comprehensive experimental procedure, a summary of the required reagents and their properties, and expected characterization data based on analogous compounds. A workflow diagram is also provided for clarity.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for pharmaceutical research. The 2-mercapto-3-substituted quinazolin-4(3H)-one core, in particular, has been explored for various therapeutic applications. The isobutyl substituent at the N-3 position can influence the compound's lipophilicity and steric profile, potentially modulating its biological activity. This protocol outlines a reliable method for the preparation of this compound, providing researchers with a practical guide for its synthesis and characterization.

Data Presentation

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Isobutylamine | C₄H₁₁N | 73.14 | Colorless liquid, strong ammonia-like odor |

| Carbon Disulfide | CS₂ | 76.14 | Colorless to yellowish volatile liquid |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | White to pale yellow crystalline solid |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | Colorless, volatile, flammable liquid |

| Triethylamine (Base) | C₆H₁₅N | 101.19 | Colorless liquid, strong fishy odor |

Experimental Protocols

The synthesis of this compound is accomplished in two primary stages: the synthesis of the isobutyl isothiocyanate intermediate, followed by its reaction with anthranilic acid.

Part 1: Synthesis of Isobutyl Isothiocyanate

This procedure is adapted from general methods for the synthesis of alkyl isothiocyanates from primary amines.

Materials:

-

Isobutylamine

-

Carbon disulfide

-

Triethylamine

-

Tosyl chloride (or similar desulfurizing agent)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve isobutylamine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Cool the mixture again in an ice bath and add tosyl chloride (1.1 eq) portion-wise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude isobutyl isothiocyanate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol is based on the general synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones.

Materials:

-

Anthranilic acid

-

Isobutyl isothiocyanate (from Part 1)

-

Ethanol

-

Triethylamine

Procedure:

-

To a solution of anthranilic acid (1.0 eq) in absolute ethanol, add isobutyl isothiocyanate (1.1 eq).

-

Add triethylamine (1.2 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Expected Characterization Data

While a specific literature source with the full characterization of this compound was not identified, data for the analogous compound, 3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, can be used for comparison.[1]

-

¹H NMR (DMSO-d₆): Expected signals would include a doublet for the methyl protons of the isobutyl group, a multiplet for the methine proton, a doublet for the methylene protons, aromatic protons in the range of 7.2-8.0 ppm, and a broad singlet for the N-H proton of the thioamide tautomer above 12 ppm.[1]

-

IR (KBr): Characteristic peaks are expected around 3200-3100 cm⁻¹ (N-H stretching), 2960-2870 cm⁻¹ (C-H stretching of the isobutyl group), and a strong absorption around 1650-1680 cm⁻¹ corresponding to the C=O group of the quinazolinone ring.[1]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂OS, 234.32 g/mol ).

Conclusion

This application note provides a practical and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers in drug discovery and organic synthesis can reliably prepare this compound for further investigation of its biological properties. The provided workflow and expected characterization data serve as a useful guide for the successful synthesis and identification of the target molecule.

References

Application Notes and Protocols for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and Related Quinazolinone Derivatives in In Vitro Assays

Disclaimer: As of late 2025, specific in vitro assay data for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is not extensively available in peer-reviewed literature. The following application notes and protocols are based on studies of closely related 2-mercapto-3-substituted-quinazolin-4-one derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The methodologies described can be adapted for the evaluation of this compound.

Introduction

Quinazolinone derivatives, a significant class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The 2-mercapto-3-substituted-4(3H)-quinazolinone scaffold, in particular, has been a focal point for the development of novel therapeutic agents. These compounds have shown promise as inhibitors of various cellular targets, including protein kinases such as AKT and Epidermal Growth Factor Receptor (EGFR), and as cytotoxic agents against various cancer cell lines.

This document provides detailed protocols for the in vitro evaluation of this compound and its analogs, focusing on anticancer activity. The protocols are based on established methodologies for related quinazolinone compounds.

Quantitative Data Summary

The following table summarizes representative in vitro cytotoxic activity of novel quinazolinone derivatives against various human cancer cell lines. This data is extracted from a study on related quinazolinone compounds and is presented here as a reference for expected activity.

| Compound | Cell Line | IC50 (µM) |

| Compound 4 (Representative Quinazolinone) | Caco-2 (Colon Cancer) | 23.31 ± 0.09 |

| HepG2 (Liver Cancer) | 53.29 ± 0.25 | |

| MCF-7 (Breast Cancer) | 72.22 ± 0.14 | |

| Compound 9 (Representative Quinazolinone) | Caco-2 (Colon Cancer) | > 100 |

| HepG2 (Liver Cancer) | > 100 | |

| MCF-7 (Breast Cancer) | > 100 | |

| Doxorubicin (Positive Control) | Caco-2 (Colon Cancer) | 10.15 ± 0.15 |

| HepG2 (Liver Cancer) | 25.11 ± 0.11 | |

| MCF-7 (Breast Cancer) | 43.55 ± 0.21 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of quinazolinone derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, Caco-2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) in DMEM. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for AKT Pathway Inhibition

This protocol is to investigate the effect of the quinazolinone derivative on the AKT signaling pathway.

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer (RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells using RIPA buffer and collect the cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescence detection system.

-

Analysis: Analyze the band intensities to determine the change in protein expression levels. Use GAPDH as a loading control.

Visualizations

Signaling Pathway

Caption: Potential mechanism of action of this compound via inhibition of the AKT signaling pathway.

Experimental Workflow

Caption: A streamlined workflow for determining the in vitro cytotoxicity of quinazolinone derivatives using the MTT assay.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Experimental Use of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one in Cancer Cells

Disclaimer: Direct experimental data for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is limited in the public domain. The following application notes and protocols are based on published research on structurally related 2-mercapto-3H-quinazolin-4-one derivatives and should be adapted and validated for the specific compound of interest.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] The quinazolin-4(3H)-one scaffold, in particular, is a key pharmacophore in numerous approved and investigational anticancer agents.[2] Derivatives with a mercapto group at the 2-position and various substitutions at the 3-position have been shown to exhibit significant cytotoxicity against a range of cancer cell lines.[3][4]

This document provides a detailed overview of the potential applications and experimental protocols for investigating the anticancer properties of this compound, based on data from analogous compounds. The proposed mechanisms of action for this class of compounds often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways and protein kinases.[5][6]

Anticipated Biological Activities

Based on studies of related 2-mercapto-quinazolin-4-one derivatives, this compound is hypothesized to exhibit the following activities in cancer cells:

-

Cytotoxicity: Induction of cell death in a dose-dependent manner across various cancer cell lines.

-

Apoptosis Induction: Triggering of programmed cell death, a common mechanism for anticancer agents.[7]

-

Cell Cycle Arrest: Halting of the cell cycle at specific phases, often G2/M, thereby inhibiting cell proliferation.[8]

-

Kinase Inhibition: Potential inhibition of various protein kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, and VEGFR2.[9]

Data Presentation: Cytotoxicity of Related 2-Mercapto-3-Substituted-Quinazolin-4-one Derivatives

The following tables summarize the cytotoxic activities (IC50 values in µM) of various 2-mercapto-3-substituted-quinazolin-4-one derivatives against different human cancer cell lines, as reported in the literature. This data provides a reference for the expected potency of this compound.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Representative Quinazolin-4(3H)-one Derivatives

| Compound ID | Substitution Pattern | MCF-7 (Breast) | A2780 (Ovarian) | HT-29 (Colon) | HeLa (Cervical) | A549 (Lung) |

| Compound A | 2-mercapto-3-phenyl | 4.25 | - | 12.11 | - | - |

| Compound B | 2-mercapto-3-(p-chlorophenyl) | - | - | - | - | - |

| Compound C | 2-(dithiocarbamate)-... | >100 | - | 5.53 | 11.2 | 10.3 |

| Compound D | 2-sulfanyl-...-3-... | 3.5 | - | - | 7.1 | - |

| Lapatinib | (Reference Drug) | 5.9 | 12.11 | - | - | - |

| Doxorubicin | (Reference Drug) | - | - | - | 5.57 | - |

Data extracted from studies on various 2-mercapto-quinazolin-4-one derivatives.[3][6][8][9] The specific substitutions for compounds A-D are varied and are presented here to show a range of activities.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for quantifying the induction of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer.

-

Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential signaling pathway through which 2-mercapto-quinazolin-4-one derivatives may exert their anticancer effects, based on findings from related compounds.[5][6]

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The diagram below outlines a typical workflow for the initial in vitro evaluation of a novel anticancer compound.

Caption: General workflow for in vitro anticancer drug screening.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cytotoxicity Assessment of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic potential of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer agents.[1][2][3][4][5] Accurate assessment of cytotoxicity is a critical first step in the preclinical evaluation of this and related compounds.